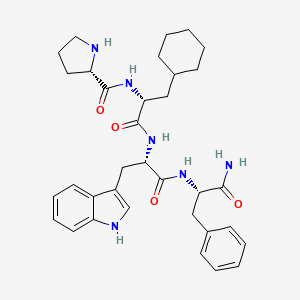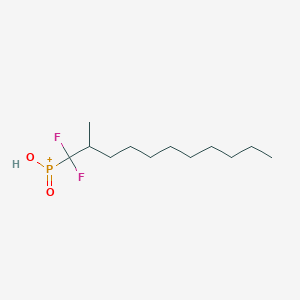
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide is a homodetic cyclic peptide. This compound is known for its role as an antagonist of the C5a receptor, which is part of the complement system in the immune response . It has applications in various fields, including anti-inflammatory treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves the formal condensation of the carboxy group of N2-(3-phenylpropanoyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine with the 5-amino group of the N2-acylornithyl residue . The reaction conditions typically require a controlled environment to ensure the correct formation of the peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process.
化学反応の分析
Types of Reactions
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to maintain the integrity of the peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating the role of the C5a receptor in the immune response.
Medicine: It has potential therapeutic applications as an anti-inflammatory agent by blocking the C5a receptor.
Industry: It can be used in the development of new pharmaceuticals targeting the complement system.
作用機序
The mechanism of action of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves its role as a C5a receptor antagonist. By binding to the C5a receptor, it prevents the receptor from interacting with its natural ligand, C5a, thereby inhibiting the downstream signaling pathways involved in inflammation . This blockade can reduce the inflammatory response
特性
CAS番号 |
827599-69-9 |
|---|---|
分子式 |
C34H44N6O4 |
分子量 |
600.8 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H44N6O4/c35-31(41)28(18-22-10-3-1-4-11-22)38-34(44)30(20-24-21-37-26-15-8-7-14-25(24)26)40-33(43)29(19-23-12-5-2-6-13-23)39-32(42)27-16-9-17-36-27/h1,3-4,7-8,10-11,14-15,21,23,27-30,36-37H,2,5-6,9,12-13,16-20H2,(H2,35,41)(H,38,44)(H,39,42)(H,40,43)/t27-,28-,29+,30-/m0/s1 |
InChIキー |
CLGKJUVZYXDOGN-ZXYZSCNASA-N |
異性体SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5 |
正規SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)






